1-(2-Fluoro-6-methylphenyl)ethanone
Overview
Description
It is a colorless liquid with a distinct aromatic odor and is soluble in various organic solvents such as methanol, ethanol, ether, and dimethyl sulfoxide . This compound is primarily used in organic synthesis as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-methylphenyl)ethanone can be achieved through several methods. One common approach involves the fluorination of toluene to obtain 2’-fluorotoluene, followed by a methylation reaction to introduce the methyl group at the 2’-position. The resulting 2’-fluorotoluene is then reacted with ethanone under suitable conditions to yield the target compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Fluoro-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in compounds like 1-(2-fluoro-6-methylphenyl)ethanol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)ethanone involves its interaction with molecular targets and pathways specific to its structure. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in altered metabolic pathways or inhibition of specific biological processes .
Comparison with Similar Compounds
1-(2-Fluoro-6-methylphenyl)ethanone can be compared with other similar compounds such as:
1-(2-Methylphenyl)ethanone: Lacks the fluorine atom, resulting in different reactivity and biological activity.
1-(2-Fluorophenyl)ethanone: Lacks the methyl group, which can affect its chemical properties and applications.
1-(2-Chloro-6-methylphenyl)ethanone:
Properties
IUPAC Name |
1-(2-fluoro-6-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXIAUBZJZDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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